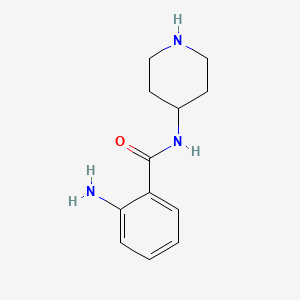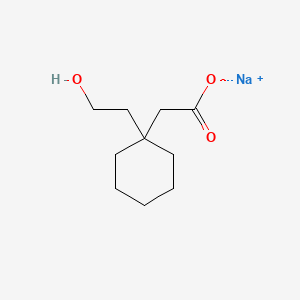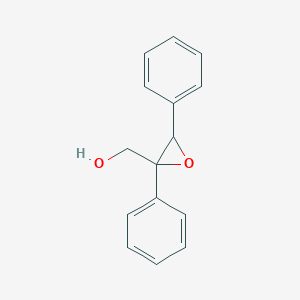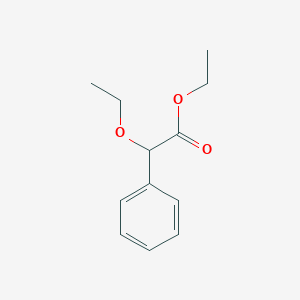![molecular formula C29H39N3O2 B14434196 1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline CAS No. 77855-17-5](/img/structure/B14434196.png)
1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmacological activities This particular compound is characterized by its unique structure, which includes heptyloxy groups and a methyl group attached to the indoloquinoxaline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have distinct biological activities.
Reduction: Reduction reactions can modify the quinoxaline ring, potentially altering its biological properties.
Substitution: The heptyloxy and methyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits key enzymes involved in cellular processes, such as DNA replication and repair . These interactions make it a promising candidate for developing new therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline include:
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its anticancer and antiviral activities.
Quinoxaline 1,4-di-N-oxides: Exhibits antimicrobial and antitumoral properties.
Bis(quinoxalin-2-yl)phenoxy)alkanes: Investigated for their potential as anti-breast cancer agents.
Uniqueness
Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
77855-17-5 |
|---|---|
Molekularformel |
C29H39N3O2 |
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
1,4-diheptoxy-6-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C29H39N3O2/c1-4-6-8-10-14-20-33-24-18-19-25(34-21-15-11-9-7-5-2)28-27(24)30-26-22-16-12-13-17-23(22)32(3)29(26)31-28/h12-13,16-19H,4-11,14-15,20-21H2,1-3H3 |
InChI-Schlüssel |
CSRXFHDOZMEAOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=C2C(=C(C=C1)OCCCCCCC)N=C3C(=N2)C4=CC=CC=C4N3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


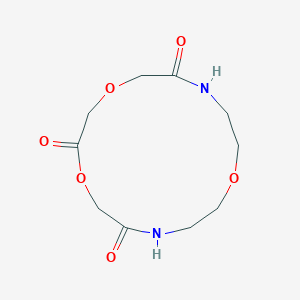
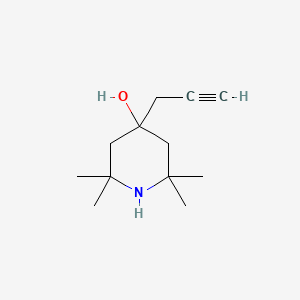


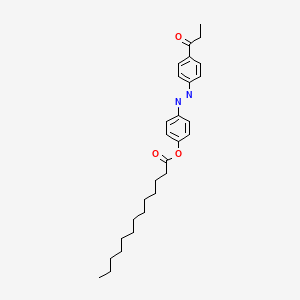
![2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14434151.png)

